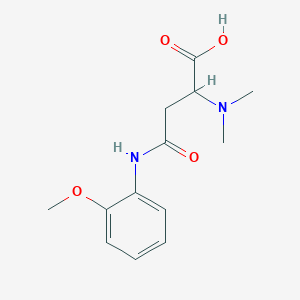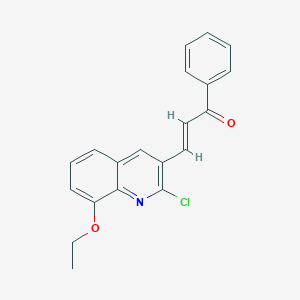
2-(Dimethylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid, also known as DMAA, is a synthetic compound that has been used in various research applications. It is a derivative of the amino acid valine and has been studied for its potential effects on the central nervous system and as a potential treatment for various medical conditions.
Mécanisme D'action
The exact mechanism of action of 2-(Dimethylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid is not fully understood. However, it is believed to work by increasing the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. This increased release of neurotransmitters may lead to improved cognitive function, increased alertness, and other potential effects.
Biochemical and physiological effects:
2-(Dimethylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure, which may be beneficial in certain medical conditions but could also be potentially harmful in others. It has also been shown to increase the release of certain hormones, such as adrenaline, which may have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Dimethylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been well-studied, so researchers have a good understanding of its potential effects and mechanisms of action. However, there are also limitations to its use, such as potential toxicity and the need for careful dosing to avoid potential adverse effects.
Orientations Futures
There are several potential future directions for research on 2-(Dimethylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid. One area of interest is its potential use as a treatment for various medical conditions, such as ADHD and narcolepsy. Additionally, further research is needed to fully understand its mechanisms of action and potential adverse effects. Finally, researchers may also be interested in developing new derivatives of 2-(Dimethylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid with potentially improved properties for various applications.
Méthodes De Synthèse
The synthesis of 2-(Dimethylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid involves the reaction of valine with nitrous acid to produce a diazonium salt, which is then reacted with 2-methoxyaniline to produce the final product. This synthesis method has been well-established and has been used by researchers to produce 2-(Dimethylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid for various research applications.
Applications De Recherche Scientifique
2-(Dimethylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid has been studied for its potential effects on the central nervous system, particularly its ability to increase alertness and improve cognitive function. It has also been studied for its potential use as a treatment for various medical conditions, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
2-(dimethylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-15(2)10(13(17)18)8-12(16)14-9-6-4-5-7-11(9)19-3/h4-7,10H,8H2,1-3H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPCYGIILHIIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)NC1=CC=CC=C1OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z)-3-[(2,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2911638.png)
![2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2911639.png)

![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911646.png)


![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2911651.png)
![2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2911653.png)
![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)
![8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911655.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2911657.png)
![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2911658.png)
